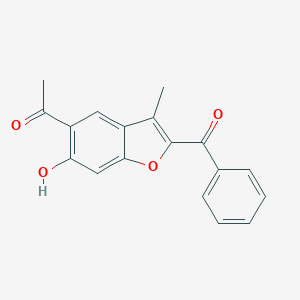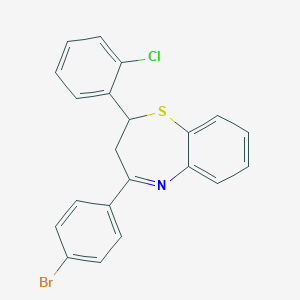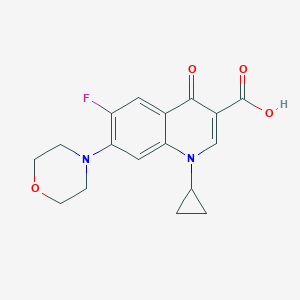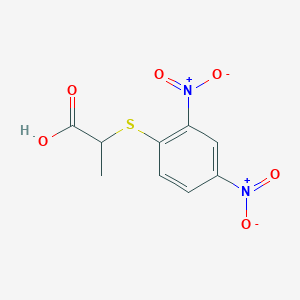
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone, also known as BMF, is a natural compound found in various plants. It has been studied extensively due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone is not fully understood. However, it is believed that 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, which is involved in the production of prostaglandins. 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has also been shown to induce apoptosis and inhibit the growth of various cancer cell lines. In addition, 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been found to have anti-bacterial effects by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone. One area of interest is the development of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone-based drugs for the treatment of various diseases, such as inflammation and cancer. Another area of interest is the study of the mechanism of action of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone, which can provide insights into its therapeutic effects. Additionally, the development of novel synthesis methods for 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone can improve its yield and purity, making it more feasible for large-scale production.
Synthesemethoden
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone with methyl salicylate, followed by cyclization and oxidation reactions. The yield of 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone can be improved by optimizing reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has also been found to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. In addition, 1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone has been shown to have anti-bacterial effects by inhibiting the growth of various bacterial strains.
Eigenschaften
Produktname |
1-(2-Benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1-(2-benzoyl-6-hydroxy-3-methyl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C18H14O4/c1-10-13-8-14(11(2)19)15(20)9-16(13)22-18(10)17(21)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |
InChI-Schlüssel |
PQJFCVNRDWTZGH-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)


![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)

![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
